

An In-depth Technical Guide to Bis-PEG3-sulfonic acid

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Compound of Interest

Compound Name: *Bis-PEG3-sulfonic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-PEG3-sulfonic acid**, a homobifunctional polyethylene glycol (PEG) linker. It details the molecule's core physicochemical properties, its applications in research and drug development, and a plausible experimental protocol for its synthesis.

Core Properties and Significance

Bis-PEG3-sulfonic acid is a valuable tool in bioconjugation and drug delivery. Its structure features a flexible, hydrophilic triethylene glycol (PEG3) spacer terminated by two sulfonic acid groups. The sulfonic acid moiety ($-\text{SO}_3\text{H}$) is a strong acid that is deprotonated at physiological pH, conferring a negative charge. This fundamental characteristic imparts several advantageous properties to conjugated molecules.

The primary role of the sulfonic acid group is to significantly increase the aqueous solubility of the linker and any molecule it is conjugated to.^[1] This is particularly advantageous for hydrophobic drugs that are otherwise difficult to formulate for intravenous administration.^[1] The hydrophilic PEG spacer further enhances this effect.^[2] Consequently, this linker is widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates to improve their solubility and biocompatibility.^{[3][4]}

Quantitative Data Summary

The key physicochemical properties of **Bis-PEG3-sulfonic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid)	[5]
CAS Number	255831-16-4	[3][5]
Molecular Formula	C ₈ H ₁₈ O ₉ S ₂	[3][5]
Molecular Weight	322.34 g/mol	[5]
Exact Mass	322.0392	[5]
Purity	Typically ≥95%	[2][4]
Appearance	Not specified; likely a solid or oil	
Solubility	Soluble in aqueous solutions, DMSO, DMF	[6]
Storage Conditions	Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C	[5]

Plausible Synthetic Pathway and Experimental Protocols

While specific synthesis protocols for **Bis-PEG3-sulfonic acid** are not readily available in public literature, a robust and common strategy can be adapted from the synthesis of analogous compounds like Bis-PEG4-sulfonic acid.[7] The pathway involves a three-step process starting from triethylene glycol.

Step 1: Ditosylation of Triethylene Glycol

This initial step activates the terminal hydroxyl groups of the PEG spacer, converting them into good leaving groups for subsequent nucleophilic substitution.

- Materials: Triethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine (or triethylamine), anhydrous dichloromethane (DCM).
- Protocol:
 - Dissolve triethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask.
 - Cool the solution to 0 °C using an ice bath while stirring.
 - Add pyridine (2.5 equivalents) dropwise.
 - Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in DCM to the reaction mixture.
 - Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for 12-16 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with 1 M HCl and perform an aqueous workup to extract the ditosylated product. Purify using column chromatography.

Step 2: Synthesis of the Dithiol Intermediate

The tosyl groups are displaced by a thiolating agent, which is then deprotected to yield the corresponding dithiol.

- Materials: PEG3-ditosylate (from Step 1), sodium thioacetate, anhydrous DMF or acetonitrile.
- Protocol:
 - Dissolve the purified PEG3-ditosylate (1 equivalent) in anhydrous DMF.
 - Add sodium thioacetate (2.5 equivalents) to the solution.

- Stir the mixture at room temperature for 24 hours or heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).
- After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., DCM).
- Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting thioacetate intermediate is then hydrolyzed under acidic or basic conditions to yield the dithiol.

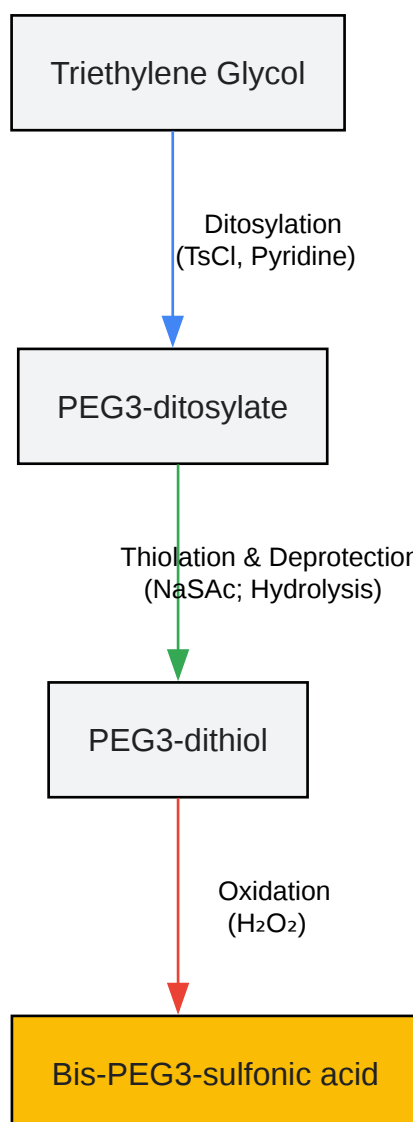
Step 3: Oxidation to **Bis-PEG3-sulfonic acid**

The final step involves the oxidation of the dithiol to the desired disulfonic acid.

- Materials: PEG3-dithiol (from Step 2), an oxidizing agent (e.g., hydrogen peroxide), formic acid or acetic acid.
- Protocol:
 - Dissolve the PEG3-dithiol (1 equivalent) in formic acid or acetic acid.
 - Cool the solution to 0 °C in an ice bath.
 - Carefully add an excess of hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
 - Remove the solvent under reduced pressure to yield the crude **Bis-PEG3-sulfonic acid**.
 - Purify the final product using an appropriate method, such as recrystallization or ion-exchange chromatography.

Visualized Workflow: Synthesis Pathway

The logical flow of the synthesis is depicted in the diagram below, outlining the key transformations from the starting material to the final product.



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Caption: Plausible synthesis workflow for **Bis-PEG3-sulfonic acid**.

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